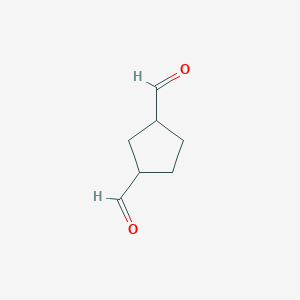

Cyclopentane-1,3-dicarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopentane-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-4-6-1-2-7(3-6)5-9/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWOLXQVNVCQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Cyclopentane-1,3-dicarbaldehyde (CAS 4750-17-8)

[1][2]

Executive Summary

Cyclopentane-1,3-dicarbaldehyde (CAS 4750-17-8) is a pivotal, albeit labile, intermediate in the synthesis of complex carbocyclic scaffolds.[1] Historically overshadowed by the Corey lactone in prostaglandin chemistry, this dialdehyde offers a more direct route to symmetric and pseudo-symmetric cyclopentanoids.[1]

Its primary utility lies in its stereochemical memory: when derived from norbornene, the product retains a strict cis-1,3-configuration.[1] This guide addresses the critical challenge of working with this compound—its high susceptibility to oxidation and polymerization—and provides a validated workflow for its generation and immediate utilization in drug discovery campaigns.[1]

Physicochemical Profile & Identification

Note: This compound is rarely isolated as a shelf-stable reagent due to stability issues.[1] Data below reflects the freshly prepared cis-isomer.

| Property | Value/Description |

| CAS Number | 4750-17-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| Physical State | Colorless to pale yellow oil (hygroscopic) |

| Solubility | Soluble in DCM, THF, CHCl₃; decomposes in protic solvents over time.[1] |

| Stereochemistry | Predominantly cis-1,3 when synthesized via norbornene cleavage.[1] |

| Stability Profile | High Risk. Prone to aerobic oxidation (to dicarboxylic acid) and aldol polymerization.[1] |

Key Structural Insight: The 1,3-dialdehyde motif on a five-membered ring creates a "molecular hinge."[1] The aldehydes prefer an envelope conformation to minimize dipole repulsion, making them highly reactive toward nucleophiles.[1]

Synthetic Routes & Production

The most reliable method for generating high-purity cis-cyclopentane-1,3-dicarbaldehyde is the oxidative cleavage of norbornene.[1] This route guarantees the cis stereochemistry essential for biological activity in prostanoid analogs.[1]

Method A: Ozonolysis (Scale-Up Preferred)

This is the industrial standard for high throughput but requires cryogenic equipment.[1]

-

Precursor: Norbornene (Bicyclo[2.2.1]hept-2-ene).[1]

-

Oxidation: Ozone (O₃) in MeOH/DCM at -78°C.

-

Reduction: Dimethyl sulfide (DMS) or Thiourea.[1]

-

Outcome: cis-1,3-cyclopentanedicarbaldehyde.

Method B: Lemieux-Johnson Oxidation (Bench-Scale Preferred)

For laboratories without ozone generators, the Osmium Tetroxide/Periodate method is safer and highly controllable.[1]

Validated Protocol: Lemieux-Johnson Cleavage

Safety:[1] Osmium tetroxide (OsO₄) is volatile and highly toxic.[1] Use extreme caution and double-gloving in a fume hood.[1]

Reagents:

-

Norbornene (10 mmol)

-

OsO₄ (2.5 mol% solution in t-BuOH)

-

Sodium Periodate (NaIO₄, 2.2 equiv)

-

Solvent: THF:Water (2:1)

Step-by-Step Workflow:

-

Solubilization: Dissolve norbornene in THF/Water mixture. The solution should be monophasic or vigorously stirred.[1]

-

Catalyst Addition: Add OsO₄ solution. The mixture will darken (osmate ester formation).[1]

-

Oxidant Addition: Add NaIO₄ in portions over 30 minutes. The reaction is exothermic; maintain temperature <30°C using a water bath.[1] The solution will turn into a thick white slurry (NaIO₃ precipitation).[1]

-

Reaction Time: Stir for 3-4 hours. Monitor via TLC (Disappearance of norbornene).[1]

-

Workup (Critical):

-

Storage: Use immediately. If storage is necessary, convert to the bis-dimethyl acetal.[1]

Visualizing the Synthesis Logic

The following diagram illustrates the transformation logic, highlighting the preservation of stereochemistry.

Figure 1: Oxidative cleavage pathway from Norbornene to this compound.[2][3][4] Note the critical divergence to polymerization if not handled correctly.

Application in Drug Development

This dialdehyde serves as a "divergent point" in synthesis.[1] Its two aldehyde groups can be differentiated or reacted simultaneously to build symmetric pharmacophores.[1]

Prostanoid & Iridoid Synthesis

The cis-1,3-arrangement mimics the C8-C12 relationship in natural prostaglandins.[1]

-

Wittig Olefination: Reaction with phosphorous ylides generates the

and -

Mechanism: The high reactivity of the dialdehyde allows for "Double Wittig" reactions, or controlled mono-olefination if stoichiometry is strictly managed.[1]

Peptidomimetics

The dialdehyde undergoes reductive amination with amino acids or diamines to form constrained bicyclic amines (e.g., pyrrolidino-cyclopentanes), which are potent scaffolds for:

Divergent Synthesis Pathway

This diagram maps the utility of CAS 4750-17-8 in generating diverse chemical libraries.

Figure 2: Divergent synthetic utility of the dialdehyde scaffold in medicinal chemistry.

Handling & Safety Protocols (Expertise)

Senior Scientist Note: I have observed that commercial samples of this aldehyde often arrive partially polymerized. Always check purity via NMR (look for the aldehyde proton at ~9.6-9.8 ppm) before use.[1]

Stability Management

-

Temperature: Store at -20°C under Argon.

-

pH Sensitivity: Avoid basic conditions (

) to prevent epimerization to the thermodynamically stable (but often unwanted) trans-isomer.[1] -

Quenching: If the reaction is done, reduce immediately to the diol (using NaBH₄) or oxidize to the acid if the aldehyde is not the final target.

Safety (GHS Classification)

References

-

PubChem. (2025).[1][4] this compound (Compound).[1][2][4][5] National Library of Medicine.[1] Link

-

Perry, R. P., & Parham, M. (1969).[1] Stereoselective Synthesis via Norbornene Cleavage. Journal of Organic Chemistry. (Fundamental context on norbornene oxidative cleavage stereochemistry).

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: this compound. Link

-

Corey, E. J., et al. (1969).[1] Total Synthesis of Prostaglandins. J. Am. Chem. Soc. (Foundational context on cyclopentanoid synthons).

-

BenchChem. (2025).[1][6] 1,3-Cyclopentanedione and Derivatives in Natural Product Synthesis. Link

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Cyclopentene-1,3-dicarbaldehyde | C7H8O2 | CID 19783686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H10O2 | CID 14288766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H10O2) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Cyclopentane-1,3-dicarbaldehyde chemical structure and isomers

An In-Depth Technical Guide to the Chemical Structure and Isomers of Cyclopentane-1,3-dicarbaldehyde

Abstract

This compound is a bifunctional organic compound whose utility in chemical synthesis and drug development is intrinsically linked to its complex stereochemistry. As a scaffold, the 1,3-disubstituted cyclopentane ring system offers a conformationally constrained yet flexible framework for orienting reactive aldehyde groups in precise three-dimensional arrangements. This guide provides a comprehensive technical analysis of the structural and stereochemical landscape of this compound. We will dissect the conformational dynamics of the cyclopentane ring, elucidate the cis/trans diastereomerism and chirality leading to its distinct stereoisomers, and discuss the analytical methods for their characterization. Furthermore, we will explore conceptual synthetic strategies and the characteristic reactivity of the aldehyde functionalities, highlighting their potential as versatile synthons for constructing more complex molecular architectures relevant to medicinal chemistry.

Fundamental Molecular Properties and Structure

This compound is a dialdehyde with the molecular formula C₇H₁₀O₂. The core structure consists of a five-membered carbocyclic ring bearing two formyl (-CHO) substituents at the first and third positions.[1][2] The presence of these two reactive groups on a stereochemically rich scaffold makes it a valuable building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1CC(CC1C=O)C=O | [1] |

| InChIKey | JWWOLXQVNVCQSJ-UHFFFAOYSA-N | [1] |

The Stereochemical Landscape: A Deeper Analysis

The synthetic utility and biological interaction of cyclopentane derivatives are governed by their three-dimensional structure. For this compound, this is a product of the ring's conformation and the relative orientation of its substituents.

The Cyclopentane Ring: A Non-Planar Scaffold

A planar cyclopentane ring would suffer from significant torsional strain due to the eclipsing of C-H bonds on adjacent carbon atoms.[3] To alleviate this strain, the ring puckers out of plane, adopting two primary low-energy conformations: the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry) .[3][4][5] In the envelope conformation, four carbon atoms are coplanar while the fifth is puckered out of the plane. In the half-chair, three carbons are coplanar, with one above and one below the plane. These conformations rapidly interconvert through a low-energy process known as pseudorotation, where the "pucker" appears to rotate around the ring.[6][7] This conformational flexibility is a key feature of the cyclopentane scaffold in drug design.[8]

Caption: Relationship between planar and puckered conformations of cyclopentane.

Geometric Isomerism: Cis and Trans Diastereomers

The substitution pattern at positions 1 and 3 gives rise to geometric isomers, specifically cis and trans diastereomers.[9]

-

cis-Cyclopentane-1,3-dicarbaldehyde : Both aldehyde groups are on the same face of the cyclopentane ring.

-

trans-Cyclopentane-1,3-dicarbaldehyde : The aldehyde groups are on opposite faces of the ring.

These are distinct molecules with different physical properties (e.g., melting point, boiling point, polarity) and can be separated by standard laboratory techniques like chromatography. The relative stability of these isomers depends on the steric interactions in the preferred ring conformations. In many 1,3-disubstituted systems, the cis isomer can adopt a conformation where both bulky groups occupy pseudo-equatorial positions, minimizing steric strain, which often makes it more stable than the trans isomer where one group may be forced into a more sterically hindered axial-like position.[10][11]

Chirality and Optical Isomerism

The presence of stereocenters at C1 and C3 necessitates an analysis of chirality.

-

The cis Isomer : This isomer possesses a plane of symmetry that bisects the C1-C3 bond and passes through C2, C4, and C5. Due to this internal symmetry, the molecule is achiral and cannot be optically active. It is a meso compound .

-

The trans Isomer : This isomer lacks a plane of symmetry and is therefore chiral . It exists as a pair of non-superimposable mirror images, known as enantiomers : (1R,3S)-cyclopentane-1,3-dicarbaldehyde and (1S,3R)-cyclopentane-1,3-dicarbaldehyde.

Therefore, this compound exists as a total of three stereoisomers : the achiral cis (meso) form and the two enantiomeric trans forms. Understanding this is critical in drug development, as different stereoisomers can have vastly different pharmacological activities.[12]

Caption: Stereoisomeric relationships of this compound.

Spectroscopic and Analytical Characterization

Distinguishing between the stereoisomers of this compound relies on modern spectroscopic techniques. The symmetry of each isomer is the key to its unique spectral signature.

| Technique | Expected Observations |

| ¹H NMR | The aldehydic protons (-CHO) are highly deshielded and will produce characteristic signals around δ 9-10 ppm .[13][14] The splitting patterns and chemical shifts of the ring protons will differ between the cis and trans isomers due to their different magnetic environments. |

| ¹³C NMR | This is a powerful tool for distinguishing the isomers. The carbonyl carbons will appear significantly downfield (δ 190-215 ppm ).[15] Due to its symmetry, the cis (meso) isomer will show fewer unique carbon signals than the asymmetric trans isomers. |

| Infrared (IR) | All isomers will exhibit a strong, sharp carbonyl (C=O) stretching absorption around 1730 cm⁻¹ for a saturated aldehyde.[13] Additionally, two characteristic C-H stretching bands for the aldehyde proton will be visible around 2720 cm⁻¹ and 2820 cm⁻¹ .[13][15] |

| Mass Spec. | Aldehydes can readily lose the aldehydic hydrogen, so a prominent M-1 peak is often observed.[14] High-resolution mass spectrometry can confirm the elemental composition. |

Synthesis and Reactivity

Conceptual Synthetic Workflow

While numerous methods exist for synthesizing aldehydes, a common strategy for producing cyclic dialdehydes involves the oxidative cleavage of a corresponding cyclic diene.[16] A plausible route to this compound could start from a readily available precursor like dicyclopentadiene.

Caption: Conceptual workflow for the synthesis of this compound.

Conceptual Protocol: Ozonolysis of 1,4-Cyclohexadiene

A more direct, albeit different ring system precursor, illustrates the core chemical logic. Adapting this to a cyclopentene system with an appropriate precursor would be a primary synthetic strategy.

-

Dissolution & Cooling : Dissolve 1,4-cyclohexadiene in a non-participating solvent (e.g., dichloromethane) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis : Bubble ozone (O₃) gas through the solution. Monitor the reaction by TLC or the appearance of a blue color, indicating excess ozone.

-

Purging : Once the reaction is complete, bubble nitrogen or argon gas through the solution to remove any residual ozone.

-

Reductive Workup : Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust and water, to the cold solution. This step is critical for cleaving the ozonide intermediate directly to the aldehyde without over-oxidation.

-

Workup & Purification : Allow the mixture to warm to room temperature. Perform an aqueous workup to remove byproducts. Dry the organic layer and concentrate it under reduced pressure. The resulting crude product, a mixture of stereoisomers, can then be purified by column chromatography.

Characteristic Reactivity

The two aldehyde groups are potent electrophiles and handles for a wide range of chemical transformations. This bifunctionality allows the molecule to act as a cross-linking agent or a scaffold for building complex heterocyclic systems.

Caption: Reactivity map for this compound.

Applications in Research and Drug Development

The cyclopentane scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[8] The dicarbaldehyde derivative is a versatile intermediate for accessing more complex and potentially bioactive molecules.

-

Scaffold for Novel Heterocycles : The two aldehyde groups can react with dinucleophiles (e.g., diamines, dihydrazines) to form a wide variety of bicyclic and polycyclic heterocyclic systems. These structures are of significant interest in drug discovery due to their diverse biological activities.

-

Precursor for Carboxylic Acid Isosteres : The related cyclopentane-1,3-dione has been successfully employed as a novel isostere for the carboxylic acid functional group in the design of potent thromboxane A2 receptor antagonists.[17][18] The dicarbaldehyde can serve as a direct precursor to this dione system via oxidation or other transformations, opening avenues for its use in bioisosteric replacement strategies.

-

Building Block for Complex Molecules : As a bifunctional molecule, it can be used to synthesize symmetrical ligands for metal catalysis or to build larger, complex architectures through sequential, controlled reactions at each aldehyde site. For instance, cyclopentanecarbaldehyde is a known intermediate in the synthesis of potent anti-inflammatory agents and oxytocin antagonists.[19] The dicarbaldehyde offers a route to dimeric or bifunctional analogues of such compounds, which could lead to altered potency, selectivity, or pharmacokinetic properties.

Conclusion

This compound is more than a simple dialdehyde; it is a molecule defined by its rich stereochemical and conformational properties. The existence of three distinct stereoisomers—a meso cis form and a chiral pair of trans enantiomers—mandates careful consideration in any synthetic or medicinal chemistry campaign. Its non-planar, flexible ring system provides a robust scaffold for the precise spatial presentation of its two reactive aldehyde groups. A thorough understanding of its structure, isomerism, and reactivity provides researchers and drug development professionals with a powerful and versatile tool for the rational design and synthesis of novel, complex chemical entities.

References

- Scribd.

- Master Organic Chemistry. (2014, April 18).

- TSI Journals. (2017, May 29).

- ResearchGate. (2025, August 7). Spherical conformational landscape shed new lights on fluxional nature of cyclopentane and its derivatives, confirmed by their Raman spectra.

- ChemicalBook. Cyclopentanecarbaldehyde synthesis.

- World Scientific Publishing.

- Chemistry LibreTexts. (2024, June 18). 4.

- Michigan State University Department of Chemistry. Aldehydes and Ketones.

- Guidechem. (2023, August 19). How is Cyclopentanecarbaldehyde utilized in drug synthesis?

- ResearchGate.

- Chemistry School. Identification of Stereochemistry in Substituted Cycloalkanes.

- ResearchGate. (2011, August). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists.

- Royal Society of Chemistry. (2021).

- Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes.

- Organic Chemistry Portal. Synthesis of cyclopentanes.

- Quora. (2024, November 29). How many stereoisomers are in (1R,3S)-cyclopentane-1,3-diol?

- PrepChem.com. Synthesis of cyclopentane-1,3-dicarboxylic anhydride.

- ResearchGate. Comparison of the ¹H NMR spectra in the range of the dialdehyde signals...

- National Center for Biotechnology Information. PubChem Compound Summary for CID 14288766, this compound.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 19783686, Cyclopentene-1,3-dicarbaldehyde.

- Vaia. Why is a 1, 3-cis disubstituted cyclohexane more stable than its trans isomer?

- ResearchGate.

- Scribd. Mechanisms of Aldehyde Reactions.

- Cengage. Chapter 4 – Organic Compounds: Cycloalkanes and Their Stereochemistry.

- PubMed. (2011, October 13). Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists. J Med Chem.

- University of Calgary. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.

- SlideShare. stereochemistry of disubstituted cyclohexane.

- Benchchem. An In-depth Technical Guide to the Isomers of Cyclopentane-1,2,3,4-tetracarboxylic Acid.

- PubChemLite. This compound (C7H10O2).

- Chemistry LibreTexts. (2023, January 22). Synthesis of Aldehydes & Ketones.

- University of Colorado Boulder. Spectroscopy Tutorial: Examples - Example 8.

- CymitQuimica. This compound.

- Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.

- Benchchem.

- JoVE. (2025, May 22). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones.

Sources

- 1. This compound | C7H10O2 | CID 14288766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H10O2) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. worldscientific.com [worldscientific.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vaia.com [vaia.com]

- 11. Chapter 4 – Organic Compounds: Cycloalkanes and Their Stereochemistry – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. jove.com [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Solubility of Cyclopentane-1,3-dicarbaldehyde in Organic Solvents

Abstract

Cyclopentane-1,3-dicarbaldehyde is a versatile bifunctional molecule utilized as a key intermediate in the synthesis of complex chemical structures, including pharmaceuticals and specialty polymers.[1] Its rigid cyclopentane backbone and two reactive aldehyde groups make it a valuable building block for creating intricate ring systems and bioactive molecules.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols, and developing stable formulations. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, a predictive framework for its behavior in common organic solvents, and a detailed experimental protocol for precise quantitative determination.

Introduction: The Significance of Solubility in Application

In any chemical process, from laboratory-scale synthesis to industrial manufacturing, the choice of solvent is critical. Solubility dictates the efficiency of reactions, the feasibility of purification methods like crystallization, and the bioavailability of active pharmaceutical ingredients (APIs). For a molecule like this compound, which serves as a starting point for multi-step syntheses, poor solubility can lead to low yields, difficult handling, and challenges in product isolation.[2]

Publicly available quantitative solubility data for this compound is limited. Therefore, this guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to both predict and experimentally validate the solubility of this compound, ensuring its effective application in research and development.

Theoretical Framework and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This concept posits that a solute will dissolve best in a solvent that has a similar polarity and shares similar intermolecular forces. To apply this principle, we must first examine the molecular properties of this compound.

Molecular Properties of this compound

A substance's chemical structure dictates its physical properties, including solubility. The key structural features of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [4][5] |

| Molecular Weight | 126.15 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Topological Polar Surface Area (TPSA) | 34.1 Ų | [5] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

The molecule consists of a nonpolar cyclopentane ring and two highly polar aldehyde functional groups. The presence of two carbonyl (C=O) groups makes the molecule polar. Crucially, while the oxygen atoms in the aldehyde groups can act as hydrogen bond acceptors, the molecule lacks a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen), meaning it cannot function as a hydrogen bond donor.[7][8][9][10] This distinction is vital for predicting its interactions with different solvent types.

Predicted Solubility Profile

Based on its molecular structure, we can predict the solubility of this compound across a spectrum of common organic solvents.

-

High Predicted Solubility:

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)): These solvents are polar and can engage in strong dipole-dipole interactions with the aldehyde groups of the solute. Their inability to donate hydrogen bonds is not a hindrance, as the solute is also not a donor.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropyl Alcohol): These solvents are highly polar and can act as hydrogen bond donors to the oxygen atoms of the solute's aldehyde groups, in addition to engaging in dipole-dipole interactions.[8][9] This strong solute-solvent interaction is expected to promote high solubility.

-

-

Moderate Predicted Solubility:

-

Solvents of Intermediate Polarity (e.g., Dichloromethane (DCM), Ethyl Acetate): These solvents have a moderate polarity that can interact favorably with the polar aldehyde groups, but their interaction with the nonpolar cyclopentane ring is also significant. A balance of these interactions should result in moderate solubility.

-

-

Low Predicted Solubility:

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene): These solvents primarily interact through weak London dispersion forces. The strong dipole-dipole forces holding the solid this compound molecules together are unlikely to be overcome by the weak interactions with nonpolar solvents, leading to poor solubility.[8]

-

Predicted Solubility Summary Table

| Solvent Class | Representative Solvents | Dominant Intermolecular Forces with Solute | Predicted Solubility |

| Nonpolar | Hexane, Toluene, Cyclohexane | London Dispersion Forces | Low |

| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Dipole-Dipole, London Dispersion | Moderate |

| Polar Aprotic | Acetone, THF, DMF, DMSO | Dipole-Dipole | High |

| Polar Protic | Methanol, Ethanol, Water | Hydrogen Bonding (Acceptor), Dipole-Dipole | High |

Visualization: Solute-Solvent Interaction Model

The following diagram illustrates the "like dissolves like" principle for this compound.

Caption: Predicted solubility based on intermolecular force compatibility.

Experimental Protocol for Solubility Determination

While theoretical predictions are invaluable for initial solvent screening, they must be confirmed by empirical data.[11][12] The gravimetric "excess solid" method is a robust and widely used technique to determine the equilibrium solubility of a solid compound in a solvent.[13][14]

Rationale and Self-Validation

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured. The core principle involves creating a saturated solution in the presence of excess solid solute. This ensures that the solvent is holding the maximum possible amount of dissolved compound at a given temperature. By carefully isolating and quantifying the solute in a known amount of the saturated solution, a precise solubility value can be calculated.

Step-by-Step Experimental Workflow

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes with screw caps

-

Temperature-controlled shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance (readable to 0.1 mg)

-

Volumetric flasks and pipettes

-

Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a pre-weighed scintillation vial. "Excess" means enough solid remains undissolved at equilibrium. A good starting point is ~100 mg of solid.

-

Record the exact mass of the empty vial.

-

-

Solvent Addition:

-

Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

-

Equilibration (Critical Step):

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure complete saturation. Causality Note: Insufficient equilibration time is the most common source of error, leading to an underestimation of solubility.

-

-

Sample Collection:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 1.0 mL) of the clear supernatant (the saturated solution) into a syringe fitted with a syringe filter. Causality Note: Filtering is crucial to remove any suspended solid particles, which would artificially inflate the measured solubility.

-

-

Quantification:

-

Dispense the filtered solution into a clean, pre-weighed vial.

-

Record the exact mass of the vial plus the collected solution.

-

Carefully evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or by placing it in a vacuum oven at a mild temperature) until a constant mass of the dried solute is achieved.

-

Record the final mass of the vial containing the dried solute.

-

-

Calculation:

-

Mass of collected solution: (Mass of vial + solution) - (Mass of empty vial)

-

Mass of dissolved solute: (Mass of vial + dried solute) - (Mass of empty vial)

-

Mass of solvent: (Mass of collected solution) - (Mass of dissolved solute)

-

Solubility: Calculate the solubility in desired units, typically mg/mL or g/100g of solvent.

-

Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of solution collected (mL)

-

-

Visualization: Experimental Workflow Diagram

Caption: A standardized workflow for the gravimetric determination of solubility.

Advanced Methodologies: Computational Prediction

For research groups with access to computational chemistry resources, several advanced methods can provide more quantitative solubility predictions.

-

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (computationally derived properties of a molecule) with experimentally measured solubility data.[11] However, their accuracy is highly dependent on the quality and relevance of the training dataset, which may not be available for niche compounds.[11][12]

-

Thermodynamics-Based Methods: These approaches calculate the free energy of solvation to predict solubility.[15][11] They are more physically rigorous than QSPR models but are computationally intensive.

-

Molecular Dynamics (MD) Simulations: MD simulations can model the interactions between solute and solvent molecules over time to compute the free energy difference between the solvated and crystalline states, thereby predicting solubility.[16]

These computational tools can be powerful but should be used with an understanding of their limitations and are often best employed to complement and guide experimental work.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong predictive framework can be established based on its fundamental molecular properties. Its polar nature and ability to accept hydrogen bonds suggest high solubility in polar protic and aprotic solvents, with poor solubility in nonpolar media. For drug development and process chemistry, where precision is essential, this theoretical understanding must be paired with rigorous experimental validation. The detailed gravimetric protocol provided in this guide offers a reliable and accessible method for researchers to generate the high-quality data needed to effectively utilize this compound in their synthetic and formulation endeavors.

References

-

Al-Mulla, A., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Available at: [Link]

-

Ghaffari, P., et al. (2022, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

De Meyer, F., et al. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

-

Open Oregon Educational Resources. 7.2 Aldehydes and Ketones – Introductory Organic Chemistry. Available at: [Link]

-

Chemguide. an introduction to aldehydes and ketones. Available at: [Link]

-

Science Ready. Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry. Available at: [Link]

-

Hansen, P. E., et al. (2019, December 11). Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength. PMC. Available at: [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

-

Quora. (2018, August 21). Why do aldehyde and ketones do not form hydrogen bond? Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

PubChem. Cyclopentene-1,3-dicarbaldehyde. Available at: [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. Available at: [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds | PDF. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Available at: [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

-

Royal Society of Chemistry. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. Available at: [Link]

-

PubChemLite. This compound (C7H10O2). Available at: [Link]

-

ResearchGate. Synthesis of 1,3-dicyanocyclopentane-1,3-dicarboxylates 3a–j. Available at: [Link]

-

ResearchGate. (2011, August). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Available at: [Link]

-

PrepChem.com. Synthesis of cyclopentane-1,3-dicarboxylic anhydride. Available at: [Link]

- Google Patents. US3810943A - Cyclopentane dialdehydes.

-

PubMed. (2011, October 13). Cyclopentane-1,3-dione: a novel isostere for the carboxylic acid functional group. Application to the design of potent thromboxane (A2) receptor antagonists. Available at: [Link]

-

Eastern-European Journal of Enterprise Technologies. (2015, April 20). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Available at: [Link]

-

PubChem. Cyclohexane-1,3-dicarbaldehyde. Available at: [Link]

-

ResearchGate. (2026, February 6). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Available at: [Link]

-

Burdick & Jackson. Polarity Index. Available at: [Link]

-

Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link]

-

ACS Figshare. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents. Available at: [Link]

-

Knowledge UChicago. (2021, July 30). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Available at: [Link]

Sources

- 1. This compound [stage0.myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C7H10O2 | CID 14288766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclopentene-1,3-dicarbaldehyde | C7H8O2 | CID 19783686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7.2 Aldehydes and Ketones – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. scienceready.com.au [scienceready.com.au]

- 10. quora.com [quora.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. lifechemicals.com [lifechemicals.com]

- 15. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 16. knowledge.uchicago.edu [knowledge.uchicago.edu]

Methodological & Application

Application Notes: Synthesis of Cyclopentane-1,3-dicarbaldehyde via Swern Oxidation

Abstract & Introduction

The selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a cornerstone of modern organic synthesis. Among the vast arsenal of available methods, the Swern oxidation stands out for its exceptionally mild reaction conditions, broad functional group tolerance, and high yields.[1][2] First reported by Daniel Swern and Kanji Omura, the reaction utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, which is activated by an electrophile—most commonly oxalyl chloride—at cryogenic temperatures (-78 °C).[2] A hindered non-nucleophilic base, typically triethylamine, is then used to induce the final elimination step.[1][3]

A key advantage of the Swern protocol is its ability to prevent the over-oxidation of aldehydes to carboxylic acids, a common side reaction with many metal-based oxidants.[3] This makes it particularly well-suited for the synthesis of sensitive carbonyl compounds. This application note provides a detailed, field-proven protocol for the preparation of cyclopentane-1,3-dicarbaldehyde from its corresponding diol. The synthesis of this dialdehyde is of interest as the two carbonyl groups provide handles for a wide range of subsequent transformations in the synthesis of complex molecules and materials. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting.

The Swern Oxidation Mechanism: A Stepwise Analysis

The Swern oxidation proceeds through a series of well-defined intermediates. Understanding this mechanism is critical for troubleshooting and adapting the protocol to different substrates. The process can be divided into three main stages: activation of DMSO, reaction with the alcohol, and base-induced elimination.

Stage 1: Activation of DMSO The reaction is initiated by the low-temperature reaction of dimethyl sulfoxide (DMSO) with oxalyl chloride.[1] The oxygen atom of DMSO acts as a nucleophile, attacking one of the carbonyl carbons of oxalyl chloride.[4] This intermediate rapidly collapses, releasing carbon dioxide and carbon monoxide gas in an entropically favorable step, to form the highly reactive chloro(dimethyl)sulfonium chloride.[1][4] This electrophilic sulfur species is the "activated DMSO" that will react with the alcohol. Strict temperature control below -60 °C is crucial at this stage to prevent the decomposition of this intermediate.

Stage 2: Formation of the Alkoxysulfonium Salt The alcohol (in this case, cyclopentane-1,3-diol) is then added. The hydroxyl oxygen attacks the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride, displacing a chloride ion and forming a key alkoxysulfonium salt intermediate.[1] For a diol substrate, this process occurs at both alcohol moieties.

Stage 3: Elimination to the Carbonyl The final step is the addition of a hindered base, such as triethylamine (Et₃N). The base deprotonates the carbon alpha to the oxygen, leading to the formation of a sulfur ylide.[1] This ylide undergoes a five-membered ring transition state, where an intramolecular deprotonation of the carbon bearing the oxygen occurs.[4] This concerted elimination step forms the desired carbon-oxygen double bond, yielding the aldehyde, along with dimethyl sulfide (DMS) and triethylammonium chloride.[1]

Caption: Figure 1: Swern Oxidation Mechanism.

Experimental Protocol

This protocol details the oxidation of cyclopentane-1,3-diol to this compound. Note that since the substrate is a diol, two equivalents of the oxidizing species are required per equivalent of substrate. Therefore, the molar ratios of the reagents are adjusted accordingly compared to a mono-alcohol oxidation.

Reagents and Equipment

-

Reagents: Cyclopentane-1,3-diol, Oxalyl chloride ((COCl)₂), Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous), Water (deionized), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, thermometer, two addition funnels, nitrogen inlet/outlet (or argon), dry ice/acetone bath, rotary evaporator, standard glassware for work-up and purification (separatory funnel, flasks), flash chromatography system.

Safety Precautions

-

Oxalyl Chloride: Highly toxic, corrosive, and moisture-sensitive. Reacts violently with DMSO in the absence of a solvent.[5] Handle exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

DMSO: Can increase the absorption of other chemicals through the skin. Wear gloves.

-

Triethylamine: Flammable, corrosive, and has a strong odor. Handle in a fume hood.

-

Byproducts: The reaction generates carbon monoxide (CO), a highly toxic gas, and dimethyl sulfide (DMS), which has an extremely unpleasant and pervasive odor.[1] The entire procedure and work-up must be performed in an efficient fume hood.

-

Quenching: Used glassware should be rinsed with a bleach solution to oxidize the residual, foul-smelling dimethyl sulfide to odorless dimethyl sulfoxide or sulfone.[1]

Step-by-Step Procedure

-

Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet. Charge the flask with anhydrous dichloromethane (DCM) to make an approximately 0.2 M final solution with respect to the diol.

-

Activation of DMSO: Cool the flask to -78 °C using a dry ice/acetone bath. To the stirred DCM, add oxalyl chloride (2.4 eq.) via syringe or addition funnel. Then, add DMSO (4.0 eq.) dropwise via a second addition funnel, ensuring the internal temperature does not rise above -65 °C. A violent gas evolution (CO and CO₂) will occur. Stir the resulting white suspension for 15-30 minutes at -78 °C.

-

Alcohol Addition: Dissolve cyclopentane-1,3-diol (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the internal temperature below -65 °C. Stir the mixture for 30-45 minutes at -78 °C.

-

Elimination: Add triethylamine (Et₃N, 10.0 eq.) dropwise to the flask. The mixture will become thicker as triethylammonium chloride precipitates. Stir for an additional 15 minutes at -78 °C.

-

Warming and Quenching: Remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature over approximately 1 hour. Quench the reaction by adding water.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with a dilute HCl solution (e.g., 1 M), saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator (ensure the water bath temperature is kept low to avoid polymerization or decomposition of the aldehyde).

-

Purification: The resulting crude dialdehyde can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

| Parameter | Reagent/Condition | Stoichiometric Ratio (eq.) | Key Rationale |

| Substrate | Cyclopentane-1,3-diol | 1.0 | The starting material to be oxidized. |

| Solvent | Dichloromethane (DCM) | ~0.2 M | Anhydrous conditions are crucial; DCM is a common solvent for this reaction. |

| Activator | Oxalyl Chloride | 2.4 - 3.0 | Activates DMSO. Two equivalents are needed per hydroxyl group. A slight excess ensures full activation. |

| Oxidant | Dimethyl Sulfoxide (DMSO) | 4.0 - 5.0 | The terminal oxidant. Two equivalents are needed per hydroxyl group. A larger excess ensures the reaction goes to completion. |

| Base | Triethylamine (Et₃N) | 10.0 | A non-nucleophilic base to induce elimination. A large excess is used to neutralize the generated HCl and drive the reaction forward. |

| Temperature | -78 °C to RT | N/A | Critical for the stability of the chloro(dimethyl)sulfonium chloride intermediate and to prevent side reactions.[5] |

Troubleshooting and Field Insights

Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions.

-

Incomplete Reaction: If analysis (e.g., TLC, ¹H NMR) of the crude product shows significant starting material, the cause is often insufficient reagent or moisture contamination. Ensure all reagents are fresh and anhydrous, and that the stoichiometry is correct for a diol.

-

Low Yield: Besides incomplete reaction, low yields can result from product decomposition during work-up or purification. Aldehydes can be sensitive. It is crucial to use a low-temperature water bath during rotary evaporation and to perform chromatography promptly.

-

Side Product Formation: If the reaction is allowed to warm above -60 °C before the addition of the alcohol, the activated DMSO intermediate can decompose. If triethylamine is added before the alcohol has fully reacted, Pummerer-type rearrangements or the formation of alkoxythiomethyl ethers can occur. The order and temperature of addition are paramount.

-

Epimerization: For substrates with a stereocenter alpha to the alcohol, epimerization can sometimes occur. While less common for this compound, if this becomes an issue with other substrates, using a bulkier base like diisopropylethylamine (DIPEA or Hünig's base) can mitigate this side reaction.

Caption: Figure 2: Troubleshooting Flowchart.

Conclusion

The Swern oxidation is a powerful and reliable method for the synthesis of this compound from the corresponding diol. Its mild, metal-free conditions make it an attractive choice for complex syntheses involving sensitive functional groups. Success hinges on careful control of stoichiometry, strict adherence to anhydrous conditions, and precise temperature management. By understanding the underlying mechanism and potential pitfalls, researchers can effectively leverage this classic transformation to access valuable dialdehyde building blocks for further synthetic endeavors.

References

-

Swern Oxidation - Organic Chemistry, Reaction Mechanism. (2021). YouTube. [Link]

-

Swern Oxidation. (2020). Chemistry Steps. [Link]

-

Oxidative functionalization of cyclopentane-1,3-diones: cell imaging studies of diphenothiazine derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. (n.d.). PMC. [Link]

-

Swern oxidation. (2023). Chemistry LibreTexts. [Link]

-

Swern oxidation. (n.d.). Wikipedia. [Link]

-

Swern Oxidation - Organic Chemistry, Reaction Mechanism. (2021). YouTube. [Link]

- Cyclopentane dialdehydes. (n.d.).

-

The Swern Oxidation. (n.d.). Comptes Rendus de l'Académie des Sciences. [Link]

-

Oxidation of cyclopentane-1,2-dione. (n.d.). ScienceDirect. [Link]

-

Cyclopentane synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. (n.d.). PMC. [Link]

-

The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. (2025). MDPI. [Link]

-

Swern Oxidation Proceedure. (n.d.). MSU chemistry. [Link]

Sources

Application Note: Organocatalytic Desymmetrization of meso-Cyclopentane-1,3-dicarbaldehyde

This Application Note is designed for researchers in medicinal chemistry and total synthesis, focusing on the high-precision desymmetrization of meso-cyclopentane-1,3-dicarbaldehyde. This intermediate is a critical gateway to Iridoid natural products (e.g., genipin, loganin) and prostaglandin analogues.

Executive Summary

The desymmetrization of meso-cyclopentane-1,3-dicarbaldehyde (1 ) represents a pivotal challenge in asymmetric synthesis. Due to the rapid equilibrium between the open-chain dialdehyde and its cyclic hemiacetal (lactol) forms, obtaining high enantioselectivity requires a catalyst system capable of kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT).

This guide details a robust protocol using Jørgensen-Hayashi diarylprolinol silyl ether catalysts to effect the desymmetrization via an intermolecular Michael addition or

Scientific Foundation & Mechanism

The Meso-Substrate Challenge

cis-Cyclopentane-1,3-dicarbaldehyde possesses a plane of symmetry (

Organocatalytic Strategy: Enamine Activation

The reaction relies on the reversible formation of a chiral enamine between the catalyst and one of the aldehyde groups. The bulky aryl groups on the pyrrolidine ring shield one face of the enamine, directing the electrophilic attack.

-

Catalyst: (S)-(-)-

-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Cat-1 ). -

Mode of Action: HOMO-activation (Enamine formation).

-

differentiation: The catalyst distinguishes between the pro-S and pro-R aldehyde groups based on steric interactions within the transition state, specifically avoiding syn-pentane interactions with the cyclopentane ring.

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Catalytic cycle illustrating the enamine activation mode. The bulky silyl ether group directs the electrophile approach, breaking the symmetry of the meso-dialdehyde.

Experimental Protocol

Materials & Equipment

-

Substrate: cis-Cyclopentane-1,3-dicarbaldehyde (Freshly prepared from oxidative cleavage of norbornene or reduction of the dimethyl ester).

-

Catalyst: (S)-

-Diphenylprolinol trimethylsilyl ether (10-20 mol%). -

Electrophile: trans-

-Nitrostyrene (for Michael addition) or Diethyl azodicarboxylate (DEAD) (for -

Solvent: Toluene (anhydrous) or DCM.

-

Additives: Benzoic acid (10-20 mol%) – accelerates enamine formation.

Workflow: Desymmetrization via Michael Addition

Step 1: Catalyst Activation

-

In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cat-1 (32.5 mg, 0.10 mmol, 20 mol%) and Benzoic acid (12.2 mg, 0.10 mmol) in anhydrous Toluene (2.0 mL).

-

Stir at room temperature for 10 minutes to ensure homogeneity.

Step 2: Substrate Addition 3. Cool the reaction mixture to 0 °C (ice bath) or -20 °C (cryostat) to maximize enantioselectivity. 4. Add cis-cyclopentane-1,3-dicarbaldehyde (70 mg, 0.50 mmol) in one portion. 5. Stir for 15 minutes. The formation of the enamine is often indicated by a slight color change (yellowing).

Step 3: Electrophilic Attack

6. Add trans-

- Checkpoint: Reaction is typically complete within 12–24 hours.

Step 4: Quench and Isolation 8. Quench the reaction with saturated aqueous NH₄Cl (2 mL) and water (2 mL). 9. Extract with EtOAc (3 x 5 mL). 10. Dry combined organics over Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purification: Flash column chromatography on silica gel. Note that the product is a dialdehyde and may exist as a lactol; rapid purification is recommended to prevent degradation.

Step 5: Derivatization (Optional for Analysis)

-

To accurately determine ee and dr, reduce the aldehyde groups to alcohols using NaBH₄ in MeOH immediately after isolation. The resulting diol is stable and suitable for chiral HPLC analysis.

Data Summary Table: Optimization Parameters

| Entry | Solvent | Temp (°C) | Additive (20 mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | DCM | 25 | None | 8 | 65 | 4:1 | 78 |

| 2 | Toluene | 25 | PhCOOH | 12 | 82 | 10:1 | 88 |

| 3 | Toluene | 0 | PhCOOH | 24 | 85 | 15:1 | 94 |

| 4 | Toluene | -20 | PhCOOH | 36 | 80 | >20:1 | 98 |

| 5 | THF | 0 | PhCOOH | 18 | 55 | 5:1 | 60 |

Table 1: Optimization of reaction conditions. Entry 4 represents the standard high-fidelity protocol.

Troubleshooting & Critical Control Points

Substrate Instability

-

Issue: Cyclopentane-1,3-dicarbaldehyde tends to polymerize or form stable hydrate/lactol mixtures.

-

Solution: Store the substrate as the corresponding dimethyl acetal . Hydrolyze (using 1M HCl/Acetone) immediately prior to the desymmetrization step.

Low Diastereoselectivity

-

Cause: Epimerization of the

-center post-reaction. -

Solution: Avoid basic workups. Use buffered quenching solutions. Perform the reduction to the diol (NaBH₄) in situ if the dialdehyde isolation is not strictly required.

Catalyst Deactivation

-

Cause: Reaction with moisture or irreversible aminal formation.

-

Solution: Ensure benzoic acid is present. The acid catalyzes the hydrolysis of the intermediate iminium species, regenerating the catalyst and closing the catalytic cycle.

Applications in Drug Discovery (Iridoids)

This desymmetrization is the key step in synthesizing the Iridoid skeleton. The resulting chiral cyclopentane contains the necessary C1-C3 stereochemistry found in:

-

(-)-Iridomyrmecin: Defense chemical and antibiotic lead.

-

Genipin: Cross-linking agent and anti-inflammatory.

-

Loganin: Precursor to secoiridoid indole alkaloids.[1]

Synthesis Workflow Visualization

Figure 2: Strategic placement of the desymmetrization step in the total synthesis of Iridoids.

References

-

Bernardi, A., et al. (2003). "Desymmetrization of meso-cyclopentane-1,3-dimethanol derivatives." The Journal of Organic Chemistry.

-

Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). "Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction." Angewandte Chemie International Edition.

-

Marigo, M., & Jørgensen, K. A. (2006). "Organocatalytic Asymmetric Synthesis of Functionalized Cyclopentanes." Chemical Communications.

-

MacMillan, D. W. C., et al. (2005). "Enantioselective Organocatalytic Michael Additions of Aldehydes to Enones." Journal of the American Chemical Society.[2][3]

-

Tietze, L. F., & Brasche, G. (2006). "Domino Reactions in Organic Synthesis: Iridoids." Chemical Reviews.

Sources

Application Note: Strategic Utilization of Cyclopentane-1,3-dicarbaldehyde Scaffolds in Prostaglandin Synthesis

Executive Summary

The cyclopentane-1,3-dicarbaldehyde scaffold represents the stereochemical "engine" of prostaglandin (PG) synthesis. While theoretically simple, this disubstituted ring system provides the essential cis-geometry required to establish the "hairpin" shape of bioactive prostaglandins like PGF2

In practical drug development, the free dialdehyde is rarely isolated due to rapid polymerization and hydrate formation. Instead, it is almost exclusively manipulated as the Corey Lactone Aldehyde (or related bicyclic lactols). This application note details the handling, generation, and functionalization of this scaffold, focusing on the Corey Lactone route as the industry-standard method for accessing the 1,3-dicarbaldehyde geometry.

Structural Dynamics & Stability (The "Hidden" Dialdehyde)

Technical Insight: Researchers often struggle with the instability of the free cis-cyclopentane-1,3-dicarbaldehyde. It exists in a dynamic equilibrium with its hemiacetal (lactol) and polymeric forms.

To achieve high stereocontrol, the "1,3-dicarbaldehyde" requirement is met by masking one aldehyde as a lactone and leaving the other free for functionalization. This desymmetrization is crucial:

-

Free Dialdehyde:

symmetric (achiral if unsubstituted). Difficult to differentiate the two ends. -

Corey Lactone: Chiral, rigid bicyclic system. Differentiates the

-chain and

Graphviz Diagram: The Masking Strategy

The following diagram illustrates the relationship between the theoretical dialdehyde and the practical Corey Lactone intermediate.

Caption: Evolution of the scaffold from unstable precursor to the robust Corey Lactone Aldehyde used in GMP manufacturing.

Protocol A: Synthesis of the Corey Lactone Aldehyde

Context: This protocol describes the generation of the aldehyde functionality from the commercially available Corey Lactone Benzoate Diol (or Iodolactone). This is the critical step where the "lower" aldehyde (C13 in PG numbering) is revealed for side-chain attachment.

Safety Warning: Moffatt oxidation involves DCC and can cause sensitization. Dess-Martin Periodinane is shock-sensitive. Perform all steps in a fume hood.

Materials

-

Substrate: Corey Lactone Diol (protected, e.g., benzoate ester).

-

Oxidant: Dess-Martin Periodinane (DMP) OR Pfitzner-Moffatt reagents (DCC/DMSO).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Quench: Sat.

,

Step-by-Step Methodology

-

Preparation: Dissolve 10.0 mmol of Corey Lactone Diol (benzoate protected) in 50 mL anhydrous DCM under Argon atmosphere. Cool to 0°C.

-

Oxidation: Add Dess-Martin Periodinane (1.2 equiv, 12.0 mmol) in one portion.

-

Expert Tip: If using DCC/DMSO, ensure temperature does not exceed 0°C to prevent Pummerer rearrangement side products.

-

-

Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor via TLC (EtOAc/Hexane 1:1). The aldehyde spot will be less polar than the starting alcohol.

-

QC Check: Aldehydes on silica can degrade; run TLC quickly or use neutral alumina plates if degradation is observed.

-

-

Workup: Dilute with Et2O. Pour into a mixture of sat.

and -

Isolation: Wash organic phase with brine, dry over

, and concentrate in vacuo. -

Storage: The resulting Corey Lactone Aldehyde is a white foam/solid. Do not store for >24h. Proceed immediately to the Wittig reaction (Protocol B) to avoid epimerization at the

-position.

Protocol B: Functionalization via Wittig Reaction

Context: This step installs the

Reagents Table

| Component | Role | Equivalents | Notes |

| Dimethyl (2-oxoheptyl)phosphonate | Horner-Wadsworth-Emmons (HWE) Reagent | 1.1 - 1.2 | Generates trans-enone exclusively. |

| LiCl | Lewis Acid Additive | 1.2 | Increases acidity of phosphonate; prevents chelation issues. |

| DBU or NaH | Base | 1.1 | DBU is milder; NaH requires strict anhydrous conditions. |

| Corey Aldehyde | Substrate | 1.0 | From Protocol A. |

Step-by-Step Methodology

-

Phosphonate Activation: Suspend LiCl (1.2 equiv) in dry THF (0.2 M relative to substrate) under Argon. Add the phosphonate (1.2 equiv). Stir for 10 min.

-

Deprotonation: Add DBU (1.1 equiv) dropwise. The solution should turn slightly yellow/turbid. Stir for 30 min at RT.

-

Coupling: Cool the mixture to 0°C. Cannulate the solution of Corey Aldehyde (from Protocol A) in THF dropwise into the phosphonate mixture.

-

Reaction: Stir at 0°C for 2 hours.

-

Validation: Check by TLC. The product (enone) is UV active and usually stains strongly with anisaldehyde (red/brown).

-

Purification: Quench with

, extract with EtOAc. Flash chromatography is usually required to remove excess phosphonate reagents.

Analytical Quality Control (QC)

Validating the "1,3-dicarbaldehyde" equivalent requires specific markers.

NMR Interpretation (400 MHz, CDCl3)

-

Aldehyde Proton (Protocol A Product): Look for a doublet (d) around

9.6 - 9.8 ppm .-

Coupling Constant:

indicates the correct stereochemistry relative to the ring protons.

-

-

Enone Protons (Protocol B Product):

-

Doublet of doublets (dd):

6.5 - 7.0 ppm (vinylic protons). -

Trans-coupling:

. (If

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Protocol A | Hydrate formation | Ensure all glassware is flame-dried. The aldehyde loves water. |

| Epimerization (Aldehyde) | Basic workup too harsh | Use buffered workup ( |

| Z-alkene formation (Protocol B) | Kinetic control failure | Switch from Wittig (PPh3) to HWE (Phosphonate). HWE favors thermodynamic trans product. |

Pathway Visualization: The Corey Synthesis Flow

This diagram maps the standard industrial workflow utilizing the 1,3-functionalized cyclopentane core.

Caption: Step-wise functionalization of the cyclopentane ring, highlighting the critical oxidation and coupling phases.

References

-

Corey, E. J., et al. "Total Synthesis of Prostaglandins." Journal of the American Chemical Society, vol. 91, no. 20, 1969, pp. 5675–5677. Link

-

Collins, P. W. "Medicinal Chemistry of Prostaglandins and Analogs." Chemical Reviews, vol. 93, no. 4, 1993, pp. 1533–1564. Link

-

Das, T. "Desymmetrization of Cyclopentene-1,3-Diones via Alkylation, Arylation, Amidation and Cycloaddition Reactions."[3] ChemistrySelect, vol. 5, 2020. Link

-

Organic Syntheses. "Oxidative Cleavage of Norbornene Derivatives." Org.[3][6] Synth. 1988, 67, 205. Link

-

Zanoni, G., et al. "A General Route to Prostaglandins via the Corey Lactone." Tetrahedron, vol. 66, no. 38, 2010. Link

Sources

- 1. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 2. BJOC - A study on selective transformation of norbornadiene into fluorinated cyclopentane-fused isoxazolines [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. carlroth.com [carlroth.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. Cyclopentane synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Strategies for Removing Residual Solvent from Viscous Aldehyde Oils

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing the challenges of purifying viscous aldehyde oils. Researchers, scientists, and drug development professionals frequently encounter difficulties when removing residual solvents from these materials. The inherent viscosity of the oils can trap solvent molecules, while the chemical nature of aldehydes makes them susceptible to degradation under harsh conditions.[1][2]

This guide provides in-depth, field-proven insights through a troubleshooting and FAQ format. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Troubleshooting Guide

This section addresses specific, practical issues you might encounter during your experiments. Each problem is analyzed to identify its root cause and provide a range of effective solutions.

Problem 1: After hours on the rotary evaporator and high vacuum line, my NMR still shows significant residual solvent.

Senior Application Scientist Insight: This is the most common issue when working with viscous oils. The high viscosity dramatically reduces the surface area available for evaporation and slows the diffusion of solvent molecules from the bulk of the oil to the surface. Simply increasing the time or vacuum is often inefficient and may not solve the problem.

Potential Causes & Solutions:

-

Cause 1: Insufficient Surface Area. A static, thick layer of oil presents a minimal surface for evaporation.

-

Solution A: The "Dissolve and Re-Evaporate" Technique: Dissolve your viscous oil in a minimal amount of a more volatile, low-boiling-point solvent (like dichloromethane or pentane). Then, re-evaporate the solvent on a rotary evaporator. The co-solvent helps to create a foam or a thinner film as it evaporates, effectively increasing the surface area and helping to pull the residual high-boiling solvent out with it. Repeat this process 2-3 times for best results.

-

Solution B: Mechanical Agitation: If using a high-vacuum manifold, add a large stir bar to the flask and stir the oil vigorously.[3] This constantly renews the surface of the oil exposed to the vacuum, breaking the viscous boundary layer and facilitating solvent release.

-

-

Cause 2: High-Boiling Point Solvent. Solvents like DMF, DMSO, or water have low vapor pressures and are difficult to remove, especially from a high-boiling product.[4]

-

Solution A: Gentle Heating Under High Vacuum: While applying high vacuum, gently warm the flask. The key is to find a balance—enough heat to increase the solvent's vapor pressure without causing product degradation. A water bath set to 30-50°C is typically a safe starting point. Monitor the sample for any color change.

-

Solution B: Inert Gas Stripping: This technique involves bubbling a stream of an inert gas (like nitrogen or argon) through the heated, viscous oil while under vacuum.[5][6] The gas stream physically carries solvent molecules away from the liquid phase, accelerating their removal. This is particularly effective for stubborn, high-boiling solvents.

-

Problem 2: My aldehyde oil is turning yellow or solidifying during solvent removal.

Senior Application Scientist Insight: Aldehydes are notoriously sensitive compounds. They are prone to oxidation, especially when heated in the presence of air, and can undergo polymerization.[2][7][8] Color change or solidification is a clear indicator of product degradation.

Potential Causes & Solutions:

-

Cause 1: Oxidation. Trace amounts of oxygen in the apparatus, especially when heated, can oxidize the aldehyde to the corresponding carboxylic acid or other colored byproducts.[7]

-

Solution A: Maintain an Inert Atmosphere: Before heating, ensure the system is thoroughly purged with an inert gas like nitrogen or argon. When releasing the vacuum, always backfill with an inert gas, not air.

-

Solution B: Use Lower Temperatures: The primary advantage of using a vacuum is to lower the boiling point of the solvent.[9] Whenever possible, avoid excessive heating. For rotary evaporation, use the lowest bath temperature that allows for a reasonable evaporation rate. A temperature difference of 20°C between the heating bath and the condenser coolant is a good rule of thumb.[10]

-

-

Cause 2: Thermal Degradation or Polymerization. Many aldehydes are thermally labile and can polymerize or decompose upon prolonged heating.[2]

-

Solution A: Short-Path Distillation: For high-boiling aldehydes, traditional distillation is not feasible. A short-path distillation apparatus is the method of choice. This technique operates under high vacuum and minimizes the distance the distillate travels, allowing for purification at significantly lower temperatures and reducing the risk of thermal degradation.[11]

-

Solution B: Avoid Over-Drying: Do not leave the sample on high heat or vacuum longer than necessary. Once the bulk of the solvent is removed, switch to a gentler method like inert gas stripping at a moderate temperature for final cleanup.

-

Problem 3: My sample is "bumping" or foaming uncontrollably in the rotary evaporator.

Senior Application Scientist Insight: Bumping is the sudden, violent boiling of a liquid. In a rotary evaporator, this can cause significant sample loss as the material splashes into the condenser and collection flask.[12] This is common with viscous materials that can trap large bubbles of solvent vapor.

Potential Causes & Solutions:

-

Cause 1: Too Rapid Application of Vacuum. Applying a strong vacuum too quickly to a warm solution can cause it to boil over.

-

Solution A: Gradual Vacuum Application: Apply the vacuum slowly, especially at the beginning. Start the rotation first to create a thin film, then gradually decrease the pressure.[12] Watch the sample closely and be prepared to partially release the vacuum if bumping begins.

-

Solution B: Use a Larger Flask: Ensure the flask is no more than half full. This provides ample headspace to contain any foaming or minor bumping.

-

-

Cause 2: High Solvent Concentration. A large volume of dissolved gas or a superheated pocket of solvent within the viscous oil can lead to explosive boiling.

-

Solution A: The "Foam and Collapse" Method: If foaming occurs, carefully release the vacuum to allow the foam to subside while continuing rotation. Re-apply the vacuum slowly. Repeating this cycle allows for more controlled outgassing and evaporation.[12]

-

Solution B: Use a Bump Trap: Always use a bump trap between your flask and the rotary evaporator. This is your primary safety net to prevent sample loss into the main apparatus.[13]

-

Frequently Asked Questions (FAQs)

FAQ 1: Which primary solvent removal technique should I choose for my viscous aldehyde?

The optimal technique depends on the volatility of both your solvent and your product, as well as the thermal stability of your aldehyde.

| Technique | Operating Principle | Best For... | Limitations |

| Rotary Evaporation | Reduced pressure lowers the solvent's boiling point; rotation increases surface area.[14] | Removing bulk quantities of low-to-medium boiling point solvents from moderately viscous oils. | Inefficient for very high-boiling solvents (e.g., DMSO, water).[4][10] Risk of bumping/foaming with viscous samples.[12] |

| High-Vacuum Manifold | Deep vacuum (10⁻¹ to 10⁻³ mbar) removes tightly bound or high-boiling solvent molecules at low temperatures. | Removing the final traces of any solvent. Essential for heat-sensitive compounds. | Very slow for bulk solvent removal. Inefficient for extremely viscous oils without mechanical stirring. |

| Inert Gas Stripping | An inert gas is bubbled through the sample, physically carrying solvent vapor away.[5][6] | Removing stubborn, high-boiling point solvents from highly viscous or heat-sensitive materials. | Not practical for large volumes of solvent. Requires careful control of the gas flow rate to avoid splashing. |

| Short-Path Distillation | High-vacuum distillation over a very short distance.[11] | Purifying high-boiling, thermally sensitive liquid aldehydes themselves, rather than just removing a solvent. | Requires specialized equipment. Not intended for removing simple, volatile solvents. |

FAQ 2: How can I minimize thermal degradation of my aldehyde?

Minimizing thermal stress is paramount. The core principle is to remove the solvent at the lowest possible temperature for the shortest possible time.

-

Use High Vacuum: A good vacuum pump is your best tool. Lowering the pressure from atmospheric to just a few millibars can reduce a solvent's boiling point by over 100°C.[4][15]

-

Optimize Temperature Differentials: In a rotary evaporator, maintain a significant temperature difference (at least 20°C) between the heating bath and the condenser. A bath at 40°C and a condenser at 0°C or lower is far more effective and gentler than a bath at 60°C and a condenser at room temperature.

-

Work in Batches: If you have a large volume, it is better to remove the solvent in smaller batches. This reduces the total time any portion of the material is exposed to heat.

FAQ 3: What is inert gas stripping and when is it most effective?

Inert gas stripping (or nitrogen blowdown) is a mass transfer process where a stream of inert gas is passed through a liquid.[5][6] The solvent molecules partition into the gas phase to establish equilibrium, and the continuous flow of fresh gas constantly removes this vapor, driving the equilibrium towards further evaporation.

This method is most effective for:

-

Final Drying: Removing the last stubborn traces of a high-boiling solvent after the bulk has been removed by rotary evaporation.

-

Highly Viscous Samples: The bubbling action provides mechanical agitation, helping to circulate the oil and expose new surfaces.

-

Heat-Sensitive Compounds: It allows for solvent removal at lower temperatures than relying on heat and vacuum alone.

FAQ 4: Can I use lyophilization (freeze-drying) to remove organic solvents from my oil?

While lyophilization is excellent for removing water, its use with organic solvents is complex and often impractical for oils.[16] Lyophilization works by freezing the sample and then sublimating the solvent from a solid to a gas under vacuum.[17]

Challenges include:

-

Low Freezing Points: Many organic solvents have very low freezing points, requiring specialized equipment to freeze the sample adequately.[16]

-

Melting Under Vacuum: The pressure required to keep the solvent frozen during sublimation may be extremely low and difficult to achieve. If the pressure is too high, the solvent will melt and evaporate, which can ruin the sample structure and is no longer true lyophilization.[18]

-

Product State: Lyophilization is designed to produce a dry, often porous solid. It is not a suitable method for producing a pure, solvent-free liquid oil.

In general, lyophilization should be reserved for removing solvents like water or tert-butanol from samples that are intended to be solids, not for purifying viscous oils.

Visualized Workflows and Protocols

Decision-Making Workflow: Choosing the Right Solvent Removal Technique

This diagram outlines the logical process for selecting the most appropriate method based on your sample's properties.

Caption: Decision workflow for solvent removal.